molecular formula C11H24NO6P B13770803 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate

2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate

Cat. No.: B13770803
M. Wt: 297.29 g/mol
InChI Key: OLYLDTWYTVWVGU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate is a phosphate ester featuring three key structural motifs:

  • A dimethylaminoethyl group (CH₂CH₂N(CH₃)₂), which enhances solubility and may act as a protonable moiety in physiological environments.
  • A 2,2-dimethyl-1,3-dioxolane ring, a five-membered cyclic ketal that confers rigidity and stability under acidic conditions.
  • A methyl phosphate group (PO₄CH₃), which can influence hydrolysis kinetics and serve as a prodrug motif.

Properties

Molecular Formula

C11H24NO6P

Molecular Weight

297.29 g/mol

IUPAC Name

2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate

InChI

InChI=1S/C11H24NO6P/c1-11(2)15-8-10(18-11)9-17-19(13,14-5)16-7-6-12(3)4/h10H,6-9H2,1-5H3

InChI Key

OLYLDTWYTVWVGU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COP(=O)(OC)OCCN(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate typically involves the reaction of 2-(dimethylamino)ethanol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a phosphorylating agent such as methyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates .

Scientific Research Applications

2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The dioxolane ring provides stability to the molecule, allowing it to effectively participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound 1: Diethyl Methylformylphosphonate Dimethylhydrazone

  • Structure : Phosphonate ester (C-P bond) with a dimethylhydrazone-protected aldehyde group.
  • Key Differences: Phosphonate vs. Phosphate: The C-P bond in phosphonates (e.g., Compound 1) confers greater hydrolytic stability compared to the O-P bond in phosphates . Functional Groups: Compound 1 uses a dimethylhydrazone as a protecting group, whereas the target compound’s dimethylaminoethyl group likely enhances solubility or bioavailability.
  • Synthesis : Compound 1 employs acid-catalyzed protection with dimethylhydrazine, contrasting with the phosphorylation steps expected for the target compound .

Compound 2: (R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane

  • Structure : Dioxolane ring with a bromopentyloxy substituent.
  • Key Differences :
    • Reactivity : The bromine atom in Compound 2 acts as a leaving group, making it suitable for alkylation reactions. The target compound’s methyl phosphate group may hydrolyze more readily under physiological conditions .
    • Chirality : Both compounds contain a chiral dioxolane ring. The (R)-configuration in Compound 2 highlights the importance of stereochemistry in biological activity, suggesting similar considerations for the target compound .

Compound 3: Ranitidine-Related Compounds (e.g., USP 31 Listed Derivatives)

  • Structure: Dimethylamino groups attached to furan or pyridine rings (e.g., ranitidine-related compound B).
  • Key Differences: Pharmacological Role: Ranitidine derivatives target histamine H₂ receptors, where sulfanyl and nitro groups mediate binding. The target compound’s phosphate ester and dioxolane may instead influence membrane permeability or metabolic stability . Solubility: The dimethylaminoethyl group in the target compound could improve water solubility compared to ranitidine’s furan-based analogs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Stability Reactivity/Applications
Target Compound Phosphate, dioxolane, dimethylaminoethyl Moderate hydrolysis Prodrug potential, enhanced solubility
Diethyl Methylformylphosphonate (1) Phosphonate, dimethylhydrazone High hydrolytic Aldehyde protection in synthesis
(R)-4-(((5-Bromopentyl)oxy)methyl)-dioxolane (2) Dioxolane, bromopentyl High (alkylation) Intermediate in chiral synthesis
Ranitidine-Related Compounds (3) Dimethylamino, sulfanyl, nitro Variable Gastric acid suppression

Research Findings

Phosphate vs. Phosphonate Stability : The target compound’s phosphate ester is more prone to hydrolysis than phosphonates (e.g., Compound 1), which may limit its shelf life but enhance prodrug activation .

Dioxolane Ring Utility : The 2,2-dimethyl-1,3-dioxolane motif (shared with Compound 2) improves stability in acidic environments, suggesting utility in oral drug formulations .

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